3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl-
Overview
Description
3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- is a compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a naphthalene core fused with a pyran ring and substituted with a 4-methoxyphenyl and a phenyl group. These structural features make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- typically involves the condensation of naphthol with propargyl alcohol in the presence of a catalyst. One common method includes heating an aqueous mixture of propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate . Another approach involves grinding a mixture of propargyl alcohol, naphthol, TsOH, and silica gel at room temperature, although this method yields poor to moderate results . Substantial improvements have been achieved using ball-milling and catalytic indium(III) chloride, leading to excellent yields with minimal side products .
Industrial Production Methods
Industrial production methods for naphthopyrans often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced molecular switches and mechanophores.
Biology: The compound’s photochromic properties make it useful in biological imaging and as a molecular probe.
Industry: Used in the development of smart materials, such as photochromic lenses and stress-sensing polymers.
Mechanism of Action
The mechanism of action of 3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- involves a photo-induced ring-opening reaction. Upon exposure to light, the compound undergoes an electrocyclic ring-opening to form a colored merocyanine dye . This process is reversible, and the compound can revert to its original form in the absence of light. The molecular targets and pathways involved include the absorption of photons, which induces electronic excitation and subsequent structural changes.
Comparison with Similar Compounds
Similar Compounds
2H-Naphtho[1,2-b]pyran: Another isomer with photochromic properties but different structural orientation.
3H-Naphtho[2,1-b]pyran, 3,3-bis(4-methoxyphenyl)-: A similar compound with two 4-methoxyphenyl groups instead of one.
Uniqueness
3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct photochromic and mechanochemical properties. The presence of both 4-methoxyphenyl and phenyl groups allows for fine-tuning of its optical and electronic characteristics, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-phenylbenzo[f]chromene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c1-27-22-14-12-21(13-15-22)26(20-8-3-2-4-9-20)18-17-24-23-10-6-5-7-19(23)11-16-25(24)28-26/h2-18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSWQXUXRQUBIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222758 | |
Record name | 3-(4-Methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149743-78-2 | |
Record name | 3-(4-Methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149743-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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